N-ethyl-2-hydroxy-3-phenylpropanamide
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Overview
Description
N-ethyl-2-hydroxy-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of an ethyl group, a hydroxy group, and a phenyl group attached to a propanamide backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-hydroxy-3-phenylpropanamide typically involves the reaction of ethylamine with 2-hydroxy-3-phenylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-oxo-3-phenylpropanamide or 2-carboxy-3-phenylpropanamide.
Reduction: Formation of N-ethyl-2-amino-3-phenylpropanamide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-ethyl-2-hydroxy-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
- N-hydroxy-3-phenylpropanamide
- N-ethyl-3-phenylpropanamide
- 2-hydroxy-3-phenylpropanamide
Comparison: N-ethyl-2-hydroxy-3-phenylpropanamide is unique due to the presence of both an ethyl group and a hydroxy group on the propanamide backbone. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the hydroxy group enhances its solubility and reactivity, while the ethyl group influences its lipophilicity and metabolic stability .
Properties
CAS No. |
96392-45-9 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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